Amodiaquine hydrochloride

Descripción general

Descripción

Amodiaquine hydrochloride is a 4-aminoquinoline compound primarily used as an antimalarial agent. It is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is often used in combination with other antimalarial drugs, such as artesunate, to enhance efficacy and reduce the risk of resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amodiaquine hydrochloride is synthesized through a multi-step process. The initial step involves the formation of 4,7-dichloroquinoline, which is then reacted with 4-aminophenol to produce 4-(7-chloroquinolin-4-ylamino)phenol. This intermediate is further reacted with diethylamine to yield amodiaquine. The final step involves the conversion of amodiaquine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common in the quality assurance process .

Análisis De Reacciones Químicas

Types of Reactions: Amodiaquine hydrochloride undergoes various chemical reactions, including:

Oxidation: Amodiaquine can be oxidized to form N-desethylamodiaquine, its primary metabolite.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: Amodiaquine can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

N-desethylamodiaquine: The primary metabolite formed through oxidation.

Various substituted derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Antimalarial Properties

Mechanism of Action

Amodiaquine is a 4-aminoquinoline derivative, similar to chloroquine, and is primarily used in treating malaria caused by Plasmodium falciparum. It functions by inhibiting the heme polymerization process in the parasite, leading to its death.

Combination Therapies

Amodiaquine is often used in combination with artesunate (AQAS) to enhance efficacy and reduce the risk of resistance. A study validated a high-performance liquid chromatography (HPLC) method for determining AQ levels in plasma, demonstrating its pharmacokinetic properties when administered in fixed-dose combinations .

Antiviral Research

Recent studies have explored amodiaquine's potential beyond malaria treatment, particularly its antiviral properties. Research indicates that novel amodiaquine derivatives exhibit potent inhibition of Ebola virus infection. These derivatives were found to enhance antiviral activity significantly while maintaining low cytotoxicity .

Case Study: Ebola Virus

- Study Findings : Among patients infected with Ebola, those treated with amodiaquine showed a reduction in case mortality rates from 65% to 50% .

- Mechanism : The inhibition mechanism was identified as blocking the virus's uptake and release from endosomal pathways.

Bacterial Infections

Amodiaquine has also been studied for its effectiveness against bacterial pathogens. A notable study investigated its protective effects against Bacillus anthracis (anthrax).

Case Study: Anthrax Protection

- Experimental Setup : Mice infected with B. anthracis were treated with varying doses of AQ.

- Results : The survival rate improved significantly at a dosage of 5 mg/kg, while higher doses resulted in decreased survival rates .

Anti-inflammatory Applications

Recent research has identified amodiaquine analogs as potential low-toxicity inhibitors of inflammation mediated by endolysosomal Toll-like receptors (TLRs), particularly TLR9. This suggests a promising avenue for developing anti-inflammatory therapies .

Pharmacokinetics and Dosage Considerations

Understanding the pharmacokinetics of amodiaquine is crucial for optimizing its therapeutic use. Studies have shown that AQ's pharmacokinetic parameters are consistent across different patient demographics, indicating reliable absorption and metabolism profiles .

Table: Pharmacokinetic Parameters of Amodiaquine

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration () | 740 ± 197 ng/ml |

| Area Under Curve () | 185,080 ± 20,813 h·ng/ml |

| Elimination Half-Life () | 212 ± 1.14 h |

Mecanismo De Acción

The exact mechanism of action of amodiaquine hydrochloride is not completely understood. it is believed to inhibit heme polymerase activity in the malaria parasite. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex disrupts membrane function and ultimately kills the parasite .

Comparación Con Compuestos Similares

Chloroquine: Similar in structure and function but less effective against resistant strains.

Mefloquine: Another 4-aminoquinoline with a different mechanism of action and side effect profile.

Uniqueness:

Efficacy against resistant strains: Amodiaquine hydrochloride is effective against some chloroquine-resistant strains, making it a valuable alternative in regions with high resistance.

Combination therapy: Often used in combination with artesunate, enhancing its efficacy and reducing resistance.

Actividad Biológica

Amodiaquine hydrochloride is a 4-aminoquinoline derivative that has garnered attention for its diverse biological activities, particularly as an antimalarial agent. Its mechanisms of action, pharmacokinetics, and potential applications beyond malaria treatment are subjects of ongoing research. This article explores the biological activity of this compound, highlighting its antimalarial effects, antiviral properties, and other therapeutic potentials.

1. Antimalarial Activity

Amodiaquine is primarily recognized for its efficacy against malaria, particularly caused by Plasmodium falciparum. The drug works by inhibiting heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This mechanism disrupts membrane function and ultimately results in parasite death.

Pharmacokinetics and Metabolism

- Absorption : Rapidly absorbed post-oral administration.

- Metabolism : Primarily metabolized in the liver to desethylamodiaquine (DEAQ), which retains antimalarial activity.

- Half-life : Approximately 3 hours for amodiaquine; DEAQ has a significantly longer half-life of 9–18 days.

Table 1 summarizes key pharmacokinetic parameters:

| Parameter | Amodiaquine | Desethylamodiaquine |

|---|---|---|

| Cmax (ng/mL) | 32 ± 3 | 181 ± 26 |

| AUC (ng h/mL) | 154 ± 38 | 8037 ± 1383 |

| Half-life (t1/2) | ~3 hours | 9–18 days |

2. Antiviral Activity

Recent studies have identified amodiaquine's potential antiviral properties, particularly against SARS-CoV-2 and Ebola Virus (EBOV).

SARS-CoV-2

Amodiaquine has demonstrated protective effects in Vero-E6 cells infected with SARS-CoV-2, with an effective concentration (EC50) of approximately 5 µM. The proposed mechanism involves promoting phospholipidosis, disrupting lipid homeostasis within infected cells .

Ebola Virus

In vitro studies indicate that both amodiaquine and DEAQ exhibit antiviral activity against EBOV. However, further in vivo evaluations are necessary to establish clinical efficacy in relevant disease models .

Protection Against Anthrax

Amodiaquine has shown protective effects in animal models challenged with Bacillus anthracis spores. In a study involving A/J mice:

- Mice treated with 5 mg/kg of amodiaquine exhibited a survival rate increase from 40% to 70% compared to untreated controls.

- Higher doses (10 mg/kg and 50 mg/kg) resulted in decreased survival rates, indicating a dose-dependent response .

Combination Therapy

Research indicates that amodiaquine can enhance the efficacy of other antibacterial agents like levofloxacin when administered concurrently. In rabbits exposed to aerosolized anthrax spores, combining amodiaquine with suboptimal doses of levofloxacin resulted in improved survival rates compared to levofloxacin alone .

4. Safety and Adverse Effects

While generally well-tolerated, amodiaquine can cause adverse effects such as severe anemia and dystonia in some patients. A study comparing it with atovaquone/proguanil revealed a lower cure rate for amodiaquine among children with malaria, suggesting a need for careful monitoring during treatment .

Propiedades

Número CAS |

69-44-3 |

|---|---|

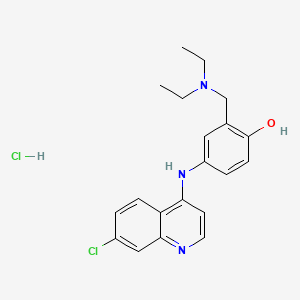

Fórmula molecular |

C20H23Cl2N3O |

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride |

InChI |

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H |

Clave InChI |

KBTNVJNLEFHBSO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |

SMILES canónico |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |

Apariencia |

Solid powder |

Color/Form |

Crystals from absolute ethanol |

melting_point |

206-208 208 °C (decomposes) Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/ 208 °C |

Key on ui other cas no. |

69-44-3 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

24.9 [ug/mL] (The mean of the results at pH 7.4) 8.80e-03 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amodiaquine Hydrochloride against malaria parasites?

A1: this compound, like other quinoline antimalarials, is believed to exert its antimalarial activity by interfering with heme metabolism within the parasite, Plasmodium falciparum. [, ]. It is suggested that this compound inhibits the parasite's heme polymerase enzyme, leading to the accumulation of toxic free heme, ultimately causing parasite death [].

Q2: Are there any studies demonstrating the downstream effects of this compound on parasite biology?

A2: While the exact downstream effects are still under investigation, research suggests that this compound's disruption of heme metabolism may interfere with critical parasite functions such as DNA replication, protein synthesis, and redox homeostasis [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H22ClN3O • 2HCl. It has a molecular weight of 428.79 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize this compound []. IR spectroscopy, particularly using attenuated total reflection (ATR), has been valuable in identifying this compound in solid-state pharmaceutical formulations [].

Q5: How does this compound perform under various storage conditions?

A5: Research indicates that the stability of this compound can be influenced by factors such as temperature and humidity. Studies have investigated its stability in different formulations, including tablets and granules [, ].

Q6: Have there been any studies on improving the stability of this compound formulations?

A6: Yes, researchers have explored strategies to enhance the stability of this compound formulations. One study focused on developing a fixed-dose pediatric combination of Artesunate and this compound, evaluating its stability under accelerated conditions [].

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its antimalarial activity, one study investigated its oxidation kinetics with Chloramine-T in the presence of Rhodium(III) chloride, suggesting a potential catalytic role for Rhodium(III) in this reaction [].

Q8: Have computational methods been used to study this compound?

A8: Although limited information is available on computational studies specifically on this compound, researchers have used computational approaches like molecular docking and QSAR modeling to explore the structure-activity relationships of related aminoquinoline antimalarials [].

Q9: How do structural modifications of this compound affect its antimalarial activity?

A9: While specific SAR studies on this compound are limited in the provided papers, it's important to note that even minor changes to the structure of aminoquinolines can significantly impact their pharmacological properties, including antimalarial activity, potency, and selectivity [].

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: Researchers have investigated various formulation approaches for this compound, including microparticle coating [], suppositories [], and mixed-ligand complexes []. These methods aim to enhance its stability, solubility, and overall bioavailability. Additionally, studies have explored the use of pH regulators, fillers, binders, disintegrants, glidants, and lubricants in tablet formulations to improve stability and manufacturing [].

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Studies have shown that this compound is well-absorbed after oral administration, but it exhibits significant interindividual variability in its pharmacokinetic profile [, ]. It undergoes extensive metabolism in the liver, primarily by CYP2C8, to its active metabolite, desethylamodiaquine [, ].

Q12: Are there any known drug interactions that can affect the pharmacokinetics of this compound?

A12: Yes, this compound is known to interact with other drugs metabolized by CYP2C8, such as Chlorpromazine []. Concurrent administration of these drugs may lead to increased plasma concentrations of this compound and its metabolites [].

Q13: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A13: The efficacy of this compound has been extensively studied in vitro against various strains of Plasmodium falciparum. In vivo studies have been conducted in rodent malaria models and clinical trials in humans []. Additionally, research has examined its potential for single-dose treatment of giardiasis [].

Q14: Are there known mechanisms of resistance to this compound in malaria parasites?

A14: Yes, resistance to this compound, although less widespread than Chloroquine, has been reported. Mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance gene 1) genes have been implicated in this compound resistance [].

Q15: What are the known toxicities and side effects associated with this compound use?

A15: While generally well-tolerated, this compound has been associated with adverse effects such as gastrointestinal disturbances, headache, and skin reactions. In rare cases, it can cause more severe side effects, including agranulocytosis and hepatotoxicity [, ].

Q16: Have there been any studies exploring targeted drug delivery strategies for this compound?

A16: While specific targeted delivery strategies for this compound are not extensively discussed in the provided research, researchers recognize the importance of optimizing drug delivery to maximize efficacy and minimize toxicity [, ].

Q17: Is there research on biomarkers that could predict this compound efficacy or monitor treatment response?

A17: While specific biomarkers for this compound efficacy are not extensively explored in the papers provided, research on related antimalarials highlights the need for biomarkers to guide personalized treatment strategies and improve malaria control [, ].

Q18: What analytical methods are commonly used to characterize, quantify, and monitor this compound?

A18: Various analytical techniques have been employed to study this compound, including:

- Spectrophotometry: Used for quantitative analysis based on its absorbance properties [, , ].

- High-Performance Liquid Chromatography (HPLC): Widely applied for separation and quantification of this compound and its metabolites in biological samples and pharmaceutical formulations [, , ].

- Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for qualitative and quantitative analysis of this compound [].

Q19: Have these analytical methods been validated according to regulatory guidelines?

A19: Yes, many of the analytical methods used for this compound have been validated following guidelines set by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) [, , , ].

Q20: How does the dissolution rate of this compound influence its bioavailability and efficacy?

A20: The dissolution rate of this compound is a critical factor affecting its bioavailability. Studies have demonstrated that formulations with faster dissolution rates generally exhibit improved absorption and therapeutic outcomes [, ].

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: While specific data on biodegradability may be limited, it's important to note that pharmaceutical compounds, including this compound, can potentially persist in the environment and impact ecosystems. Research exploring biocompatible and biodegradable alternatives is essential for sustainability [, ].

Q22: Are there any alternative antimalarial drugs or treatment strategies that can be used in place of this compound?

A22: Yes, several other antimalarial drugs are available, including Artemisinin-based combination therapies (ACTs) like Artesunate-Amodiaquine, Artemether-lumefantrine, and Dihydroartemisinin-piperaquine. The choice of antimalarial treatment depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, patient factors (e.g., age, pregnancy), and cost-effectiveness [, , ].

Q23: What are some of the key research tools and resources used in this compound research?

A23: this compound research relies on a wide range of tools and resources, including:

Q24: What are some of the significant milestones in the history of this compound research and development?

A24: this compound was first synthesized in the 1940s and has been used clinically to treat malaria since the 1950s. Key milestones include its initial development as an antimalarial agent, its use in combination therapies, and the ongoing research to understand and overcome drug resistance [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.